molecular formula C12H13N3O2 B8287144 4,5-dihydro-1,3-dimethyl-5-oxo-N-phenyl-4-pyrazolecarboxamide

4,5-dihydro-1,3-dimethyl-5-oxo-N-phenyl-4-pyrazolecarboxamide

Cat. No. B8287144
M. Wt: 231.25 g/mol
InChI Key: SEQCDNYWGLSVOC-UHFFFAOYSA-N
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Patent
US04134987

Procedure details

1,3-Dimethylpyrazole-5-one above (11.2 g) and triethylamine (10.2 g) were dissolved in dry benzene and phenyl isocyanate (12 g) added. The mixture was stirred 16-18 hrs at room temperature, whereupon it was extracted with water (4 × 50 ml). The combined aqueous extracts were acidified with dilute hydrochloric acid and the mixture refrigerated for several hours. The product was then recovered by filtration and dried. 4,5-dihydro-1,3-dimethyl-5-oxo-N-phenyl-4-pyrazolecarboxamide (17.5 g, 76%) was obtained as a colourless powder, m.p. 231-233° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6](=[O:7])[CH:5]=[C:4]([CH3:8])[NH:3]1.C(N(CC)CC)C.[C:16]1([N:22]=[C:23]=[O:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1C=CC=CC=1>[CH3:1][N:2]1[C:6](=[O:7])[CH:5]([C:23]([NH:22][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[O:24])[C:4]([CH3:8])=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1NC(=CC1=O)C
Name
Quantity
10.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 16-18 hrs at room temperature, whereupon it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with water (4 × 50 ml)
WAIT
Type
WAIT
Details
the mixture refrigerated for several hours
FILTRATION
Type
FILTRATION
Details
The product was then recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
17 (± 1) h
Name
Type
product
Smiles
CN1N=C(C(C1=O)C(=O)NC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.